molecular formula C16H13NO B8298339 (4-Isoquinolin-4-ylphenyl)methanol

(4-Isoquinolin-4-ylphenyl)methanol

Cat. No.: B8298339
M. Wt: 235.28 g/mol
InChI Key: QHZFZVFFBSKZCC-UHFFFAOYSA-N
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Description

(4-Isoquinolin-4-ylphenyl)methanol is a methanol derivative featuring an isoquinoline moiety attached to a phenyl ring at the 4-position. Isoquinoline derivatives are often associated with biological activity, such as alkaloids in natural products, while aromatic methanol groups are common in synthetic intermediates .

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(4-isoquinolin-4-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-5-7-13(8-6-12)16-10-17-9-14-3-1-2-4-15(14)16/h1-10,18H,11H2

InChI Key

QHZFZVFFBSKZCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinoline-Based Methanol Derivatives

(6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone
  • Molecular Formula: C${21}$H${21}$NO$_4$
  • Molecular Weight : 351.40 g/mol
  • Key Features: Benzylisoquinoline core with methoxy substituents.
  • Synthesis : Isolated from Beilschmiedia brevipes, a natural source.
1-Isoquinolinyl(4-methoxyphenyl)methanol
  • Molecular Formula: C${17}$H${15}$NO$_2$
  • Molecular Weight : 265.31 g/mol
  • Key Features: Combines isoquinoline and methoxyphenyl groups.
  • Applications : Used as a biochemical reagent, highlighting its role in research settings.

Comparison : Unlike the target compound, these analogs include additional substituents (e.g., methoxy groups) that enhance solubility or modulate electronic properties. Natural isolation (as in ) contrasts with synthetic preparation, suggesting divergent applications.

Quinoline-Based Methanol Derivatives

[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
  • Molecular Formula: C${19}$H${16}$FNO
  • Molecular Weight : 293.34 g/mol
  • Key Features: Quinoline core with cyclopropyl and fluorophenyl groups.
  • Synthesis : Prepared via KBH$4$/MgCl$2$ reduction of a carboxylate precursor (90.3% yield).
  • Research Findings : Exhibits intermolecular hydrogen bonding (O–H⋯O/N) in its crystal structure, influencing solid-state stability.

Comparison: Replacing isoquinoline with quinoline alters ring geometry and electronic properties. The fluorine substituent may enhance metabolic stability compared to non-halogenated analogs.

Biphenyl and Simple Aromatic Methanols

(4′-Methylbiphenyl-4-yl)methanol
  • Molecular Formula : C${14}$H${14}$O
  • Molecular Weight : 198.26 g/mol
  • Key Features: Biphenyl system with methyl and methanol groups.
  • Applications : Likely serves as a synthetic intermediate due to its simple structure.
4-Methoxybenzyl Alcohol
  • Molecular Formula : C$8$H${10}$O$_2$
  • Molecular Weight : 138.16 g/mol
  • Key Features : Methoxy-substituted benzyl alcohol.
  • Safety Profile : Requires precautions against skin/eye contact, emphasizing differences in handling compared to complex heterocycles.

Comparison: These compounds lack the heterocyclic complexity of isoquinoline derivatives, resulting in lower molecular weights and simpler synthetic pathways.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Applications
(4-Isoquinolin-4-ylphenyl)methanol C${16}$H${13}$NO 235.29 Isoquinoline-phenyl-methanol Not specified Presumed medicinal/research use
(6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone C${21}$H${21}$NO$_4$ 351.40 Dimethoxy-substituted benzylisoquinoline Natural isolation Bioactive alkaloid research
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol C${19}$H${16}$FNO 293.34 Fluorophenyl-cyclopropyl-quinoline Borohydride reduction Materials science, crystallography
1-Isoquinolinyl(4-methoxyphenyl)methanol C${17}$H${15}$NO$_2$ 265.31 Isoquinoline-methoxyphenyl Biochemical synthesis Laboratory reagent
(4′-Methylbiphenyl-4-yl)methanol C${14}$H${14}$O 198.26 Biphenyl-methyl-methanol Not specified Synthetic intermediate
4-Methoxybenzyl Alcohol C$8$H${10}$O$_2$ 138.16 Methoxybenzyl alcohol Industrial synthesis Pharmaceutical intermediate

Key Research Findings and Trends

  • Structural Impact on Bioactivity: Isoquinoline derivatives (e.g., ) are often bioactive, while quinoline analogs (e.g., ) prioritize material stability.
  • Synthetic Methods : Borohydride reductions () and natural extractions () dominate preparation routes, depending on substituent complexity.
  • Safety Considerations: Simpler methanols () require standard precautions, whereas halogenated or heterocyclic derivatives may need specialized handling.

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